molecular formula C18H30N2O3 B13134399 (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide

(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide

Cat. No.: B13134399
M. Wt: 322.4 g/mol
InChI Key: SADUJSGPMZZMHS-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, and a phenylpropyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.

    Introduction of the phenylpropyl group: This step involves the alkylation of benzene with propyl halide under Friedel-Crafts conditions.

    Formation of the propanamide backbone: This can be synthesized by reacting propanoic acid with ammonia or an amine under dehydrating conditions.

    Coupling of the intermediates: The final step involves coupling the diethoxyethyl and phenylpropyl intermediates with the propanamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking its natural substrate, leading to a decrease in the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)butanamide: Similar structure but with a butanamide backbone.

    (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group provides steric hindrance, while the phenylpropyl group contributes to its hydrophobic character, making it suitable for various applications.

Properties

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C18H30N2O3/c1-4-22-17(23-5-2)14-20(18(21)15(3)19)13-9-12-16-10-7-6-8-11-16/h6-8,10-11,15,17H,4-5,9,12-14,19H2,1-3H3/t15-/m0/s1

InChI Key

SADUJSGPMZZMHS-HNNXBMFYSA-N

Isomeric SMILES

CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](C)N)OCC

Canonical SMILES

CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(C)N)OCC

Origin of Product

United States

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